molecular formula C20H24O4 B1229695 4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol CAS No. 78765-33-0

4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol

Cat. No.: B1229695
CAS No.: 78765-33-0
M. Wt: 328.4 g/mol
InChI Key: DVTVITIMRFQRLI-FOCLMDBBSA-N
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Description

4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol is an organic compound with a complex structure that includes phenolic and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol typically involves several steps. One common method starts with the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable alkene under acidic or basic conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol exerts its effects involves interactions with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, which contribute to its antioxidant activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol is unique due to its extended alkene chain and the presence of both phenolic and methoxy groups.

Properties

CAS No.

78765-33-0

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(E)-4-(4-hydroxy-3-methoxyphenyl)hex-3-en-3-yl]-2-methoxyphenol

InChI

InChI=1S/C20H24O4/c1-5-15(13-7-9-17(21)19(11-13)23-3)16(6-2)14-8-10-18(22)20(12-14)24-4/h7-12,21-22H,5-6H2,1-4H3/b16-15+

InChI Key

DVTVITIMRFQRLI-FOCLMDBBSA-N

Isomeric SMILES

CC/C(=C(/CC)\C1=CC(=C(C=C1)O)OC)/C2=CC(=C(C=C2)O)OC

SMILES

CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC

Canonical SMILES

CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC

Synonyms

3,4-bis(3'-methoxy-4'-hydroxyphenyl)-3-hexene
3,4-bis(3'-methoxy-4'-hydroxyphenyl)-trans-3-hexene
3,4-BMHH

Origin of Product

United States

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